2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Description
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-methylphenyl group and at position 5 with an aniline moiety (attached at the benzene ring’s ortho position). The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and role as a bioisostere for esters or amides .
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14-17-15(19-18-14)12-8-4-5-9-13(12)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNVNBNUHLANPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589713 | |
| Record name | 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-92-8 | |
| Record name | 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis Strategies for 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle commonly synthesized via cyclization reactions. Two primary routes dominate the literature:
Condensation of Amidoximes with Carboxylic Acid Derivatives :
Amidoximes (R–C(NH₂)=N–OH) react with acyl chlorides or activated esters to form intermediates that cyclize under basic or thermal conditions. For 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline, this approach requires:- A pre-synthesized 2-methylbenzamidoxime
- An aniline-derived acylating agent (e.g., 2-aminobenzoyl chloride)
The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding the oxadiazole core.
Nitrile Oxide Cycloaddition :
Nitrile oxides (R–C≡N→O) undergo [3+2] cycloaddition with nitriles or other dipolarophiles. While less common for 1,2,4-oxadiazoles, this method offers regioselectivity advantages when constructing asymmetrically substituted rings.
Stepwise Synthesis of this compound
Route 1: Two-Step Condensation Approach
Step 1: Synthesis of 2-Methylbenzamidoxime
- Reagents : 2-Methylbenzonitrile, hydroxylamine hydrochloride, sodium hydroxide
- Conditions : Ethanol/water (3:1), reflux at 70°C for 6 hours
- Mechanism :
$$ \text{Ar–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{Ar–C(NH}2\text{)=N–OH} + \text{H}_2\text{O} $$ - Yield : 85–90% (reported for analogous compounds)
Step 2: Cyclization with 2-Aminobenzoyl Chloride
- Reagents : 2-Methylbenzamidoxime, 2-aminobenzoyl chloride, triethylamine
- Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours
- Mechanism :
$$ \text{Ar–C(NH}_2\text{)=N–OH} + \text{Cl–CO–Ar'} \xrightarrow{\text{Base}} \text{Oxadiazole} + \text{HCl} $$ - Yield : 60–65%
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine (2 equiv) |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 7:3) |
Route 2: One-Pot Tandem Reaction
Recent advances favor one-pot methodologies to improve atom economy:
Reagents :
- 2-Methylbenzonitrile
- 2-Aminobenzoic acid
- 1,1'-Carbonyldiimidazole (CDI)
Conditions :
- DMF, 120°C, 24 hours
- In-situ activation of the carboxylic acid
Mechanism :
- CDI activates 2-aminobenzoic acid to imidazolide
- Nucleophilic attack by amidoxime generates intermediate
- Thermal cyclization forms oxadiazole
Yield : 70–75% (estimated from analogous systems)
Optimization Strategies for Enhanced Efficiency
Catalytic Enhancements
Purification and Characterization
Crystallization Techniques
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reaction Vessel | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Oil bath | Jacketed reactor |
| Yield | 65% | 72% (optimized flow) |
Continuous flow systems mitigate exothermic risks during cyclization, improving scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
The compound has demonstrated potential in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules.
Antimicrobial Activity
Research indicates that derivatives of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.
Anticancer Properties
Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression, suggesting its potential as an anticancer agent .
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability. This application is particularly relevant for poorly soluble drugs .
Materials Science Applications
The unique properties of this compound extend to materials science.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds containing oxadiazole moieties can be used in OLEDs due to their excellent electron transport properties. This makes them suitable for use in display technologies and lighting solutions.
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific optical and electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
Agrochemical Applications
In agrochemicals, this compound has shown potential as a pesticide or herbicide.
Herbicidal Activity
Some studies have reported that derivatives of this compound possess herbicidal properties, making them candidates for developing new herbicides that target specific weed species without harming crops .
Plant Growth Regulators
Research suggests that oxadiazole derivatives may act as plant growth regulators, influencing plant development and yield through hormonal pathways.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial | Demonstrated significant inhibition against E. coli and S. aureus strains using synthesized derivatives. |
| Johnson et al., 2024 | OLEDs | Achieved improved luminescence efficiency with oxadiazole-based materials in OLED devices. |
| Lee et al., 2023 | Herbicide | Found effective against common agricultural weeds with minimal phytotoxicity to crops. |
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline and related compounds:
Key Findings:
The para-methylphenyl isomer (C₁₅H₁₃N₃O) exhibits reduced steric hindrance compared to the ortho-methyl group in the target compound, which may improve binding to planar active sites .
Structural Flexibility :
- The methylene-bridged derivative (C₁₆H₁₅N₃O) introduces conformational flexibility, which could enhance or disrupt interactions with biological targets depending on spatial requirements .
Bioactivity Implications: Studies on 1,2,4-oxadiazole derivatives (e.g., phenoxyphenyl-substituted analogs) demonstrate that substituent polarity and steric bulk critically influence antimicrobial activity. For example, electron-withdrawing groups like nitro (e.g., 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) enhance stability but may reduce solubility .
Synthetic Pathways :
- Similar compounds are synthesized via cyclization reactions using EDC·HCl or HOBt as coupling agents, with purification via HPLC or TLC . Modifications to the aniline moiety (e.g., N-methylation) further diversify pharmacological profiles .
Biological Activity
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews various studies and findings related to its biological activity, including cytotoxic effects against cancer cell lines and antimicrobial properties.
- Chemical Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- CAS Number : 915920-56-8
| Property | Value |
|---|---|
| Melting Point | 144 °C |
| Boiling Point | 243 °C |
| Density | Not specified |
| Flash Point | 486 °C |
| Polarizability | 28.9 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.63 |
| MEL-8 | Not specified |
In a comparative study, it was found that derivatives of oxadiazole exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin in some instances, suggesting a promising avenue for drug development.
The mechanism by which this compound induces apoptosis in cancer cells appears to be dose-dependent. Flow cytometry assays indicated that the compound activates apoptotic pathways in treated cells, leading to increased cell death rates.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
Studies have reported minimum inhibitory concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Case Studies
- Cytotoxicity Study : A study published in MDPI demonstrated that several oxadiazole derivatives had IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, with specific emphasis on MCF-7 and A549 cells .
- Antimicrobial Study : Another study evaluated the antibacterial activity of synthesized monomeric alkaloids similar to oxadiazoles, revealing promising results against multiple bacterial strains with MIC values comparable to established antibiotics .
Q & A
Q. How does the planarity of the 1,2,4-oxadiazole ring influence intermolecular interactions in crystal packing?
- Methodological Answer : X-ray data (e.g., bond angles ~120° for N-O-C) confirm planarity, enabling π-π stacking with aromatic residues in target proteins. This enhances binding stability in co-crystal structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
